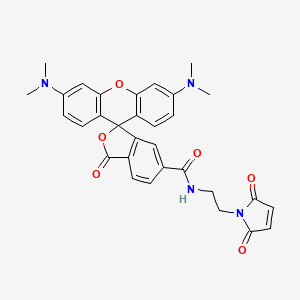
TAMRA maleimide, 6-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA maleimide, 6-isomer, is a well-known xanthene dye of the rhodamine series. This compound is a thiol-reactive maleimide used for labeling proteins and peptides via thiol (SH) groups. It is widely used in various scientific fields due to its fluorescent properties, which make it an excellent tool for visualization and tracking in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA maleimide, 6-isomer, involves the reaction of tetramethylrhodamine with maleimide. The process typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction is carried out under inert conditions to prevent oxidation, and the product is purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .
Industrial Production Methods
In industrial settings, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
TAMRA maleimide, 6-isomer, primarily undergoes substitution reactions with thiol groups. This reaction forms a stable thioether bond, making it highly suitable for bioconjugation applications .
Common Reagents and Conditions
The most common reagents used in reactions with this compound, include thiol-containing compounds such as cysteine residues in proteins and peptides. The reaction is typically carried out in a buffer solution at a neutral pH (around 7.0) to maintain the stability of the maleimide group .
Major Products
The major products formed from reactions with this compound, are fluorescently labeled biomolecules. These products are used in various applications, including fluorescence microscopy, flow cytometry, and other imaging techniques .
Wissenschaftliche Forschungsanwendungen
TAMRA maleimide, 6-isomer, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for visualization and tracking in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of antibody-drug conjugates.
Industry: Applied in the manufacturing of fluorescent dyes and probes for various industrial applications
Wirkmechanismus
The mechanism of action of TAMRA maleimide, 6-isomer, involves its reaction with thiol groups to form stable thioether bonds. This reaction is highly specific and efficient, making it an ideal tool for bioconjugation. The fluorescent properties of TAMRA maleimide allow for the visualization and tracking of labeled biomolecules in various applications .
Vergleich Mit ähnlichen Verbindungen
TAMRA maleimide, 6-isomer, is unique due to its high specificity for thiol groups and its excellent fluorescent properties. Similar compounds include:
TAMRA maleimide, 5-isomer: Another isomer of TAMRA maleimide with similar properties but different spatial arrangement.
Tetramethylrhodamine-5-maleimide: A related compound used for similar applications but with different isomeric forms.
6-TAMRA C6 maleimide: A derivative with a longer linker, providing higher conjugation yields under similar conditions
These compounds share similar fluorescent properties but differ in their reactivity and applications, making this compound, a unique and valuable tool in scientific research.
Eigenschaften
Molekularformel |
C31H28N4O6 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)40-26-17-20(34(3)4)7-10-23(26)31(22)24-15-18(5-8-21(24)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |
InChI-Schlüssel |
LLYYNGSVFARFNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCN6C(=O)C=CC6=O)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


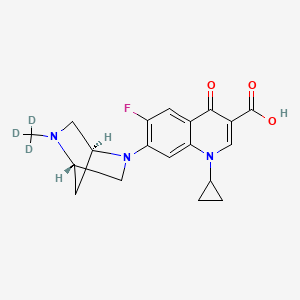
![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
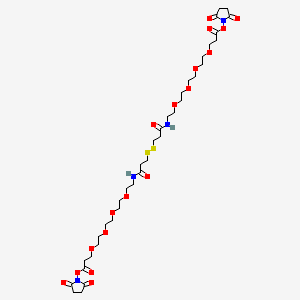
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
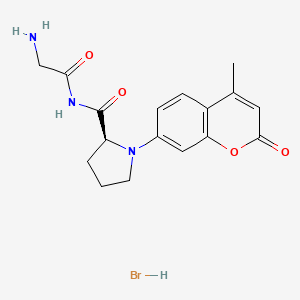
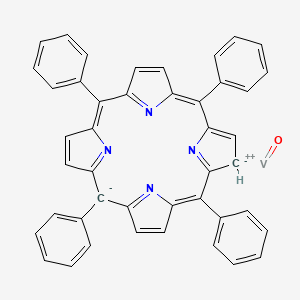


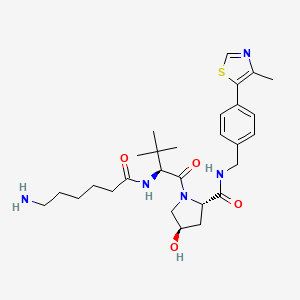
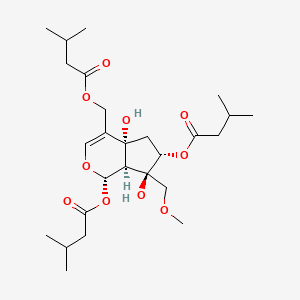
![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
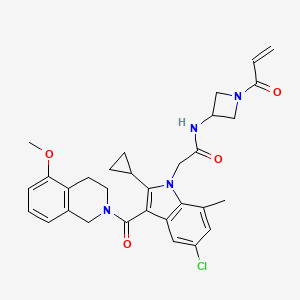
![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
